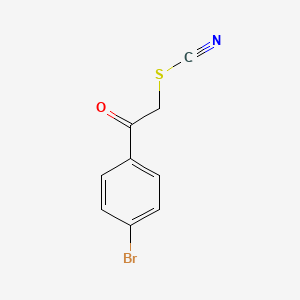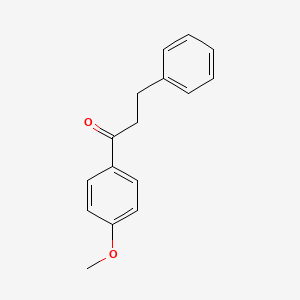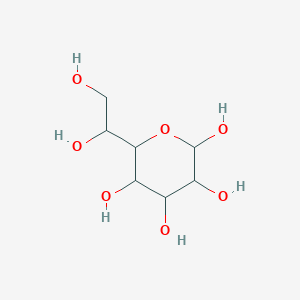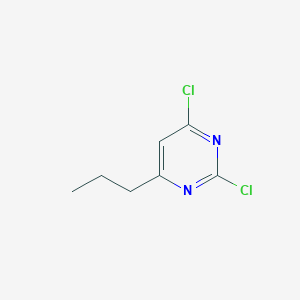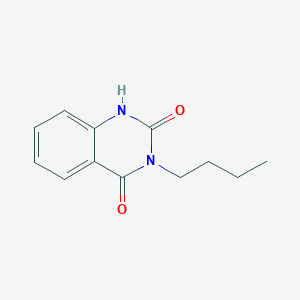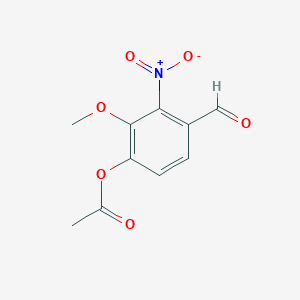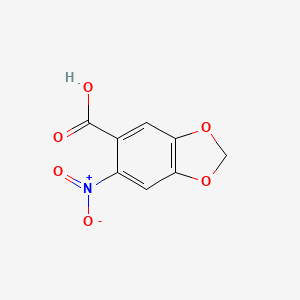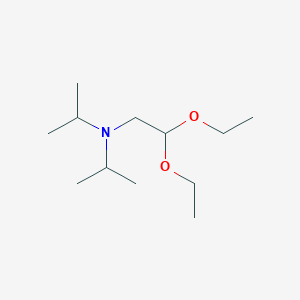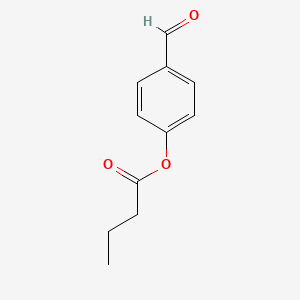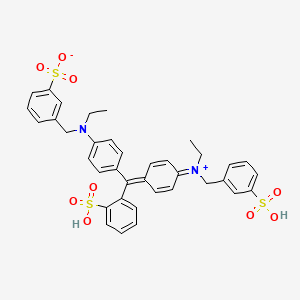
2,6-Dicloro-4-yodoanilina
Descripción general
Descripción
2,6-Dichloro-4-iodoaniline is a halogenated aniline derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2,6-dichloro-4-iodoaniline, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated anilines can be complex due to the reactivity of the halogen substituents. The paper on the synthesis of 2,6-diiodo-4-methylaniline describes a method that could potentially be adapted for the synthesis of 2,6-dichloro-4-iodoaniline. The process involves dissolving the starting aniline in acetic acid and adding a halogen source, in this case, KI-KIO3, at elevated temperatures. The yield of 75% indicates a relatively efficient synthesis, suggesting that a similar approach might be effective for synthesizing 2,6-dichloro-4-iodoaniline.
Molecular Structure Analysis
The molecular structure of halogenated anilines is crucial in determining their physical and chemical properties. The crystal structure of 2,6-dichloro-4-nitroaniline provides valuable information about the arrangement of halogen atoms around the aromatic ring. Although the compound is not nitro-substituted, the data on bond distances and angles can be extrapolated to understand the potential structure of 2,6-dichloro-4-iodoaniline. The planar arrangement of substituents and their rotation out of the aromatic plane are common features that could be expected in 2,6-dichloro-4-iodoaniline as well.
Chemical Reactions Analysis
The reactivity of halogenated anilines is influenced by the electron-withdrawing or donating effects of the substituents. While the papers do not provide specific reactions for 2,6-dichloro-4-iodoaniline, the presence of both electron-withdrawing chlorine and iodine atoms would likely make the compound reactive towards nucleophilic substitution reactions. The data from the synthesis paper and the structural information suggest that the compound could participate in various organic reactions, potentially serving as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-4-iodoaniline can be inferred from the properties of similar compounds. The crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline indicates the presence of intra- and intermolecular hydrogen bonds, as well as halogen interactions, which could also be present in 2,6-dichloro-4-iodoaniline, affecting its melting point, solubility, and stability. The monoclinic crystal system and specific bond interactions described for the bromo-chloro-fluoroaniline provide a basis for predicting the crystalline nature of 2,6-dichloro-4-iodoaniline.
Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos
2,6-Dicloro-4-yodoanilina: es un intermedio valioso en la síntesis de diversos compuestos orgánicos. Su reactividad debido a la presencia de halógenos (cloro y yodo) y un grupo amino la convierte en un bloque de construcción versátil para construir moléculas complejas, particularmente en productos farmacéuticos y agroquímicos .
Detección de plaguicidas
Este compuesto se ha utilizado en el desarrollo de sensores para la detección de plaguicidas. Un estudio demostró su uso en un sistema de detección triple emisivo basado en un nanocluster de Cd(II)–Sm(III) de alto núcleo. Este sistema muestra alta sensibilidad y selectividad para detectar 2,6-dicloro-4-nitroanilina, un plaguicida común, en extractos de fruta .
Materiales luminiscentes
Las mismas propiedades que hacen que This compound sea útil en la detección de plaguicidas también la prestan a la creación de materiales luminiscentes. El compuesto puede ser parte de la síntesis de marcos metal-orgánicos (MOF) o polímeros de coordinación que exhiben luminiscencia, que se puede aplicar en iluminación, tecnologías de visualización y bioimagen .
Investigación farmacéutica
En la investigación farmacéutica, This compound se puede utilizar para sintetizar nuevos compuestos con posibles propiedades medicinales. Su átomo de yodo es particularmente útil en la creación de agentes de contraste radiológico para imágenes o en la síntesis de medicamentos para la tiroides .
Análisis químico
Debido a su estructura química distintiva, This compound puede servir como un compuesto estándar o de referencia en diversas aplicaciones de química analítica, como espectroscopia o cromatografía, para identificar o cuantificar otras sustancias .
Ciencia de materiales
El derivado de anilina halogenado se puede utilizar en la ciencia de materiales para la modificación de superficies o la creación de nuevos materiales poliméricos con propiedades mejoradas, como una mayor estabilidad térmica o propiedades conductoras específicas .
Industria de tintes y pigmentos
This compound: puede estar involucrada en la síntesis de tintes y pigmentos. La presencia del grupo amino le permite unirse a otras moléculas o superficies, creando compuestos coloreados estables para aplicaciones industriales .
Ciencia ambiental
En la ciencia ambiental, este compuesto podría utilizarse en el estudio de contaminantes halogenados. Su similitud estructural con ciertos contaminantes ambientales la convierte en una candidata para la investigación de vías de degradación o el desarrollo de estrategias de remediación .
Safety and Hazards
When handling 2,6-Dichloro-4-iodoaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dichloro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYDUGLECLFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219990 | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697-89-2 | |
| Record name | 2,6-Dichloro-4-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 2,6-dichloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


